molecular formula C11H10BrNO B8052497 1-(6-Bromoisoquinolin-1-yl)ethanol

1-(6-Bromoisoquinolin-1-yl)ethanol

Cat. No.: B8052497
M. Wt: 252.11 g/mol
InChI Key: ATNXRDCOWXWTNS-UHFFFAOYSA-N
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Description

1-(6-Bromoisoquinolin-1-yl)ethanol (C₁₁H₁₀BrNO, MW 252.11) is a brominated isoquinoline derivative with an ethanol substituent at the 1-position. Brominated isoquinolines are prominent in medicinal chemistry and materials science due to their bioactivity and electronic properties. For instance, 6-bromoisoquinoline derivatives exhibit anti-HIV activity and are used in Pt(II)-based emitters for optoelectronic applications .

Properties

IUPAC Name

1-(6-bromoisoquinolin-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-7(14)11-10-3-2-9(12)6-8(10)4-5-13-11/h2-7,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNXRDCOWXWTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC2=C1C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(6-Bromoisoquinolin-1-yl)ethanol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or aldehydes, while reduction can produce alkanes or dehalogenated compounds .

Mechanism of Action

The mechanism of action of 1-(6-Bromoisoquinolin-1-yl)ethanol involves its interaction with various molecular targets and pathways. The bromoisoquinoline moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with DNA, proteins, and other cellular components .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural similarities with 1-(6-Bromoisoquinolin-1-yl)ethanol, differing primarily in substituent groups or core heterocycles:

Compound Name Molecular Formula Molecular Weight Key Substituent Synthesis Method Applications/Notes
1-(6-Bromoisoquinolin-1-yl)ethanone C₁₁H₈BrNO 250.10 Ethyl ketone (-COCH₃) Iron(II)-catalyzed oxidation of 6-bromoisoquinoline with para-acetaldehyde Intermediate for optoelectronic materials
(6-Bromoisoquinolin-1-yl)methanol C₁₀H₈BrNO 238.08 Methanol (-CH₂OH) Unspecified; likely via reduction or substitution Potential intermediate in drug synthesis
(6-Bromoisoquinolin-1-yl)methanamine C₁₀H₉BrN₂ 237.10 Methylamine (-CH₂NH₂) Unspecified; possibly from nitrile reduction Bioactive precursor (hazard: H315-H319)
Ethyl 6-bromoisoquinoline-1-carboxylate C₁₂H₁₀BrNO₂ 280.12 Ester (-COOEt) Substitution or esterification reactions Building block for heterocyclic chemistry
1-(6-Bromopyridin-2-yl)ethanol C₇H₈BrNO 202.05 Pyridine core Unspecified; likely analogous synthesis Lower molecular weight; pyridine-based applications

Key Differences and Implications

  • Methanol and methanamine derivatives exhibit further variations in reactivity and bioactivity .
  • Synthetic Accessibility: The ethanone derivative is synthesized via iron(II)-mediated oxidation, while the ethanol analog may require reduction steps (e.g., NaBH₄ reduction of the ketone). Methanol and methanamine derivatives likely involve distinct pathways, such as nucleophilic substitution .
  • Applications: Ethanone: Used in Pt(II) complexes for color displays due to its planar structure and electron-withdrawing properties . Methanol/Methanamine: Serve as intermediates in antiviral or anticancer drug development, given the bioactivity of brominated isoquinolines . Ethanol (hypothetical): Potential applications in prodrug formulations or as a chiral building block in asymmetric synthesis.

Biological Activity

1-(6-Bromoisoquinolin-1-yl)ethanol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Isoquinoline derivatives have been studied for various pharmacological effects, including anticancer, antimicrobial, and antiparasitic activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrN, with a molecular weight of approximately 224.08 g/mol. The presence of the bromine atom at the 6-position of the isoquinoline ring is significant for its biological activity due to its influence on electronic properties and steric factors.

Research indicates that isoquinoline derivatives can exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
  • Interaction with Receptors : The compound may act as a ligand for various receptors, influencing signaling pathways critical for cell survival and growth.
  • Induction of Apoptosis : Some studies suggest that isoquinoline derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.

Anticancer Activity

Several studies have evaluated the anticancer potential of isoquinoline derivatives. For instance, a study reported that certain isoquinoline compounds exhibited significant antiproliferative effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values for these compounds ranged from nanomolar to micromolar concentrations, indicating potent activity (Table 1).

CompoundCell LineIC50 (μM)Selectivity Index (SI)
This compoundLASCPC-01 (cancer)0.47>190
LycobetainePC-3 (prostate)3.8511.3

Table 1: Anticancer activity of selected isoquinoline derivatives

The selectivity index (SI) indicates that this compound has a favorable profile, showing significantly higher activity against cancer cells compared to normal cells.

Antimicrobial Activity

Isoquinoline derivatives have also been investigated for their antimicrobial properties. In vitro studies demonstrated that compounds similar to this compound could inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Case Studies

A notable case study involved the synthesis and evaluation of a series of isoquinoline derivatives, including this compound. The study found that modifications at the bromine position significantly influenced biological activity. For example, replacing bromine with other halogens altered the compound's potency against specific cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that:

  • Bromine Substitution : The presence of bromine at the 6-position enhances binding affinity to target proteins.
  • Hydroxyl Group : The ethanol moiety contributes to solubility and may enhance interaction with biological targets.

These insights guide further optimization of isoquinoline derivatives for improved therapeutic efficacy.

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